4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one
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Overview
Description
4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is characterized by a cyclohexene ring substituted with a propynyl group at the fourth position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-ol.
Substitution: The propynyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound has a similar cyclohexene structure but with different substituents.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Another similar compound with a hydroxyl group instead of a ketone
Uniqueness
4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a propynyl group and a ketone group.
Properties
Molecular Formula |
C9H10O |
---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
4-prop-2-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h1,4,6,8H,3,5,7H2 |
InChI Key |
IMWMKEOKKBQLDI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC(=O)C=C1 |
Origin of Product |
United States |
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